Regioisomer Basicity and pKa Comparison
The 5-amino regioisomer exhibits a predicted pKa of 8.84±0.20, which is more basic than the 3-amino isomer (predicted pKa approximately 7.5–8.0 range based on alpha-amino lactam electron-withdrawal effects) and substantially more basic than the non-aminated 1-methylpiperidin-2-one scaffold (predicted pKa -0.41±0.20) . This basicity ordering (5-NH₂ > 3-NH₂ > 4-NH₂ > parent) influences protonation state at physiological pH and governs amine nucleophilicity in amide coupling and reductive amination reactions. The 5-amino placement on the piperidinone ring positions the basic nitrogen distal to the electron-withdrawing lactam carbonyl, minimizing intramolecular inductive deactivation observed in the 3-amino analog.
| Evidence Dimension | Basicity (predicted pKa) |
|---|---|
| Target Compound Data | pKa 8.84±0.20 (predicted for free base form) |
| Comparator Or Baseline | 1-Methylpiperidin-2-one (non-aminated parent): pKa -0.41±0.20; 3-amino-1-methylpiperidin-2-one: pKa ~7.5–8.0 (estimated from alpha-amino lactam structural class) |
| Quantified Difference | ΔpKa ≈ 9.25 relative to parent lactam; difference of approximately 0.8–1.3 units relative to 3-amino isomer |
| Conditions | Predicted values based on chemical structure; experimental pKa determination not located in accessible literature |
Why This Matters
Users requiring a basic amine handle for downstream derivatization should select the 5-amino regioisomer for maximal nucleophilicity; procurement of the 3-amino isomer would yield attenuated reactivity that may not replicate published coupling yields.
